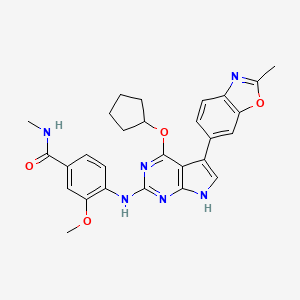
Sulfate de céftolozane
Vue d'ensemble
Description
Ceftolozane is a semi-synthetic broad-spectrum fifth-generation cephalosporin . It is used in combination with tazobactam for the treatment of infections caused by designated susceptible microorganisms in adult and pediatric patients . The infections include complicated intra-abdominal infections in combination with metronidazole, complicated urinary tract infections, and hospital-acquired pneumonia .
Molecular Structure Analysis
The chemical formula of Ceftolozane is C23H30N12O8S2 . The molecular weight is 666.69 g/mol . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
Ceftolozane belongs to the cephalosporin class of antibacterial drugs . It exerts antibacterial effects by preventing the formation of cell walls that protect bacteria from injury and confer resistance to some antibiotics . It displays increased activity against Gram-negative bacilli, including those that harbor classical β-lactamases .
Physical And Chemical Properties Analysis
Ceftolozane has a chemical formula of C23H31N12O12S3 and a molecular weight of 763.750 . The elemental analysis shows that it contains C (36.17%), H (4.09%), N (22.01%), O (25.14%), and S (12.59%) .
Applications De Recherche Scientifique
Traitement des infections à Gram négatif résistantes aux antibiotiques
Le sulfate de céftolozane, souvent associé au tazobactam, a été utilisé en pratique clinique pour traiter les infections à Gram négatif résistantes aux antibiotiques {svg_1}. Ces infections constituent un risque sérieux pour la santé publique mondiale, en particulier dans les milieux de soins de santé {svg_2}. Le composé a montré une efficacité contre les Enterobacterales résistants et Pseudomonas aeruginosa {svg_3}.
Traitement des infections respiratoires
Les infections respiratoires représentent une part importante des infections traitées par le this compound {svg_4}. Ces infections représentaient 52,9 % des infections déclarées dans une étude {svg_5}.
Traitement des infections urinaires (IU)
Le this compound a été utilisé pour traiter les IU, qui représentaient 14,9 % des infections déclarées dans une étude {svg_6}.
Traitement des infections intra-abdominales (IIA)
Les IIA représentaient 10,1 % des infections déclarées traitées par le this compound {svg_7}.
Traitement de la bactériémie
Le this compound a été utilisé pour le traitement de la bactériémie, une affection caractérisée par la présence de bactéries dans la circulation sanguine {svg_8}. Le composé a montré des résultats favorables en termes de taux de guérison ou de succès clinique et de taux de guérison ou d'éradication microbiologique {svg_9}.
Alternative au standard de soins (SoC)
Le this compound offre une alternative efficace au standard de soins pour le traitement de diverses infections {svg_10}. Dans des études comparatives, il s'est avéré aussi efficace que les régimes à base d'aminoglycosides ou de polymyxines, et dans certains cas, significativement plus efficace {svg_11}.
Mécanisme D'action
Target of Action
Ceftolozane sulfate, also known as CXA-101 or FR264205, primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibacterial drugs .
Mode of Action
Ceftolozane sulfate exerts its bactericidal activities by interfering with bacterial cell wall synthesis . It binds to the penicillin-binding proteins, inhibiting the cross-linking of peptidoglycan, a critical component of the bacterial cell wall . This inhibition leads to the weakening of the cell wall, causing the bacterial cell to burst and die .
Biochemical Pathways
The primary biochemical pathway affected by ceftolozane sulfate is the bacterial cell wall synthesis pathway . By binding to penicillin-binding proteins, ceftolozane sulfate prevents the formation of a strong, protective cell wall, leaving the bacteria vulnerable to osmotic pressure . This results in the lysis and death of the bacterial cell .
Action Environment
The efficacy and stability of ceftolozane sulfate can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes in the bacterial cell can degrade ceftolozane, reducing its effectiveness . When combined with tazobactam, a beta-lactamase inhibitor, ceftolozane sulfate can exhibit enhanced activity against beta-lactamase-producing bacteria . This combination allows ceftolozane sulfate to treat a broader range of bacterial infections and resistant organisms .
Safety and Hazards
Ceftolozane may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause damage to organs (Kidney, Liver) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . It is primarily eliminated via urinary excretion (≥92%) and may require dose adjustments in patients with a creatinine clearance <50 mL/min .
Orientations Futures
Ceftolozane has established efficacy in clinical trials . A systematic literature review searched online biomedical databases for real-world studies of Ceftolozane for gram-negative infections up to June 2020 . The studies identified in this review demonstrate that Ceftolozane is effective in clinical practice, despite the diverse group of seriously ill patients, different levels of resistance of the pathogens treated, and varying dosing regimens used . Furthermore, comparative studies suggest that Ceftolozane offers a successful alternative to standard of care .
Analyse Biochimique
Biochemical Properties
Ceftolozane sulfate plays a crucial role in biochemical reactions by exerting bactericidal activities against susceptible gram-negative and gram-positive infections. It achieves this by interfering with bacterial cell wall synthesis. When combined with tazobactam, it further enhances its activity against beta-lactamase enzyme-producing bacteria, which are typically resistant to beta-lactam antibiotics . The compound interacts with penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking in bacterial cell wall synthesis, leading to inhibition of cell wall synthesis and subsequent bacterial cell death .
Cellular Effects
Ceftolozane sulfate affects various types of cells and cellular processes by inhibiting essential PBPs required for bacterial cell wall synthesis. This inhibition results in the weakening and eventual collapse of bacterial cell walls, leading to bacterial cell death . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial cells, where it disrupts normal cellular functions and leads to cell death .
Molecular Mechanism
The molecular mechanism of action of ceftolozane sulfate involves binding interactions with PBPs, which are crucial for bacterial cell wall synthesis. By inhibiting these proteins, ceftolozane sulfate prevents the cross-linking of peptidoglycan chains, leading to the weakening and collapse of the bacterial cell wall . Additionally, the combination with tazobactam protects ceftolozane from degradation by beta-lactamase enzymes, allowing it to act against bacteria that would otherwise be resistant .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ceftolozane sulfate have been observed to change over time. The compound demonstrates stability and maintains its bactericidal activity over extended periods. Degradation can occur under certain conditions, affecting its long-term efficacy . In vitro and in vivo studies have shown that ceftolozane sulfate can have long-term effects on bacterial cellular function, leading to sustained inhibition of bacterial growth and survival .
Dosage Effects in Animal Models
The effects of ceftolozane sulfate vary with different dosages in animal models. Time-kill experiments and animal infection models have demonstrated that the pharmacokinetic–pharmacodynamic index best correlated with ceftolozane’s in vivo efficacy is the percentage of time in which free plasma drug concentrations exceed the minimum inhibitory concentration of a given pathogen . At higher doses, ceftolozane sulfate has been associated with decreased auditory startle response in postnatal day 60 male pups and increased incidence of stillbirths .
Metabolic Pathways
Ceftolozane sulfate is primarily eliminated via urinary excretion, with over 92% of the compound being excreted unchanged . The metabolic pathways involved include interactions with various enzymes and cofactors that facilitate its excretion. The compound’s activity against beta-lactamase-producing bacteria is enhanced by the presence of tazobactam, which inhibits the degradation of ceftolozane by these enzymes .
Transport and Distribution
Ceftolozane sulfate demonstrates linear pharmacokinetics, with a mean plasma half-life of 2.3 hours and a steady-state volume of distribution ranging from 13.1 to 17.6 liters . The compound exhibits low plasma protein binding (20%) and is primarily distributed within the extracellular fluid. Its transport and distribution within cells and tissues are facilitated by its interactions with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of ceftolozane sulfate is primarily within the bacterial cell wall, where it exerts its bactericidal effects by inhibiting PBPs . The compound’s activity is directed towards the bacterial cell wall, leading to the disruption of cell wall synthesis and subsequent bacterial cell death . There are no specific targeting signals or post-translational modifications that direct ceftolozane sulfate to other compartments or organelles within bacterial cells .
Propriétés
IUPAC Name |
(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N12O8S2.H2O4S/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24;1-5(2,3)4/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42);(H2,1,2,3,4)/b31-11-;/t12-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQGRLTPBVSFN-TVNHLQOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)O.OS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N12O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027693 | |
| Record name | Ceftolozane sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936111-69-2 | |
| Record name | Ceftolozane sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936111692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ceftolozane sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-amino-4-[3-(2-amino-ethyl)-ureido]-2-methyl-2H-pyrazol-1-ylmethyl)-7- { 2-(5-amino-[1,2,4]thiadizol-3-yl)-2-[(Z)-1-carboxy-1-methyl-ethoxyamino]-acetylamino }-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-carboxylic acid HSO4- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFTOLOZANE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R247U84HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



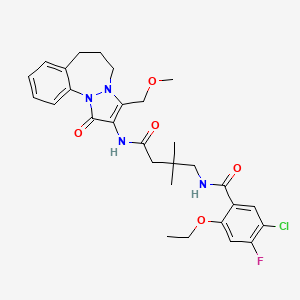
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
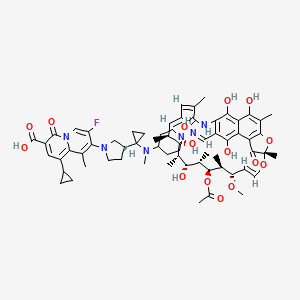


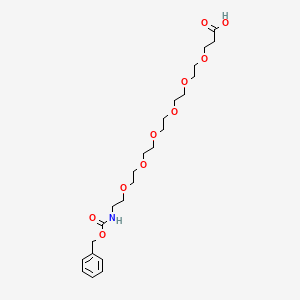
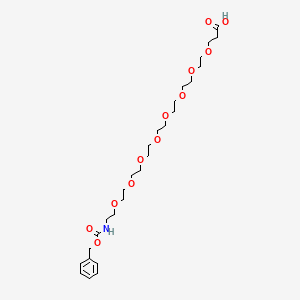
![4,5-Dideoxy-5-(3',5'-Dichlorobiphenyl-4-Yl)-4-[(Methoxyacetyl)amino]-L-Arabinonic Acid](/img/structure/B606523.png)

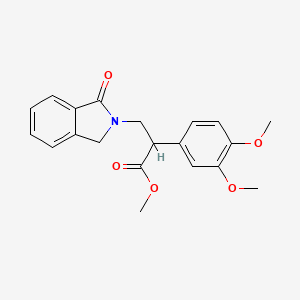
![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
